4,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-2-carboxamide
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Overview
Description
4,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-2-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed through the reaction of a suitable amine with carbon disulfide and an α-haloketone.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced by reacting the thiazole derivative with a suitable pyrimidine precursor.
Methylation: The compound undergoes methylation to introduce the methyl groups at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
4,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Thiazole derivatives: These compounds share the thiazole ring but may have different substituents and functional groups.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and can have various substituents.
In comparison, this compound stands out due to its specific combination of thiazole and pyrimidine rings, which contributes to its unique properties and applications.
Properties
IUPAC Name |
4,6-dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-6-4-7(2)14-10(13-6)11(16)15-9-5-12-8(3)17-9/h4-5H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFUJFCOKYUMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CN=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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